molecular formula C10H10N2O2 B189237 1-(2-Aminophenyl)pyrrolidine-2,5-dione CAS No. 1012-81-3

1-(2-Aminophenyl)pyrrolidine-2,5-dione

Cat. No.: B189237
CAS No.: 1012-81-3
M. Wt: 190.2 g/mol
InChI Key: AKFYFUDAHYYAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminophenyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C10H10N2O2 It is characterized by a pyrrolidine ring fused with a phenyl group that has an amino substituent at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine with maleic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Step 1: N-phenylglycine reacts with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid.

    Step 2: The intermediate product undergoes intramolecular cyclization to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

1-(2-Aminophenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is utilized in the production of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Aminophenyl)pyrrolidine-2,5-dione exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved can vary based on the biological context and the nature of the target.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione: Similar structure but with a hydroxyl group instead of an amino group.

    1-(2-Methylphenyl)pyrrolidine-2,5-dione: Contains a methyl group at the ortho position instead of an amino group.

Uniqueness: 1-(2-Aminophenyl)pyrrolidine-2,5-dione is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1-(2-aminophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFYFUDAHYYAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356507
Record name 1-(2-aminophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-81-3
Record name 1-(2-aminophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminophenyl)pyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminophenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(2-Aminophenyl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(2-Aminophenyl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(2-Aminophenyl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(2-Aminophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(2-Aminophenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.